3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

Catalog No.
S13691193
CAS No.
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

Product Name

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

IUPAC Name

3-amino-1-(furan-2-yl)-2-methylpropan-1-ol

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6,8,10H,5,9H2,1H3

InChI Key

GDILNAQJVLSRRN-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CO1)O

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is a chemical compound characterized by its unique structure, which includes a furan ring and an amino alcohol functional group. The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom, contributing to the compound's reactivity and biological activity. The compound's molecular formula is C₈H₁₃NO₂, and it has a molecular weight of approximately 155.19 g/mol .

The presence of the amino group (-NH₂) allows for various interactions with biological molecules, while the hydroxyl group (-OH) enhances its solubility in polar solvents, making it a versatile compound in both organic synthesis and biological applications.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in synthesizing more complex molecules.
  • Oxidation: The alcohol functionality can be oxidized to form carbonyl compounds, expanding its utility in synthetic organic chemistry.

These reactions are crucial for developing derivatives that may exhibit enhanced biological or chemical properties .

The biological activity of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is significant due to its interactions with various biological targets. Research indicates that compounds containing furan rings often exhibit:

  • Antimicrobial Properties: Some studies suggest that furan derivatives can inhibit the growth of bacteria and fungi.
  • Anticancer Activity: The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA fragmentation .
  • Neuroprotective Effects: Its interaction with monoamine oxidase enzymes suggests potential implications in neuropharmacology, particularly concerning neurotransmitter metabolism.

Synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol can be achieved through various methods:

  • Asymmetric Bioreduction: Utilizing biocatalysts such as Lactobacillus paracasei, 1-(furan-2-yl)propan-1-one can be reduced to yield the desired amino alcohol .
  • Direct Amination: The reaction of furan derivatives with amines under specific conditions can lead to the formation of amino alcohols.
  • Multistep Synthesis: Starting from simpler furan derivatives, multiple steps involving functional group transformations can yield 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol.

These methods highlight the compound's accessibility for research and application in medicinal chemistry .

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol has several applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a potential lead compound for drug development targeting various diseases.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biochemical Research: Its interactions with enzymes and receptors make it valuable for studying biochemical pathways and mechanisms of action in cellular systems .

Interaction studies involving 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol focus on its effects on specific enzymes and receptors:

  • Monoamine Oxidase Inhibition: The compound has been shown to interact with monoamine oxidase enzymes, which play a critical role in neurotransmitter metabolism. This interaction may have implications for mood disorders and neurodegenerative diseases .
  • Cellular Signaling Pathways: Studies indicate that this compound influences signaling pathways related to cell proliferation and apoptosis, suggesting its potential use in cancer therapy .

Several compounds share structural similarities with 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-Amino-propan-1-oic acidC₃H₇NO₂Contains a carboxylic acid group
1-(Furan-2-yl)ethanamineC₇H₈N₂OLacks hydroxyl group; primarily amine functionality
5-MethylfuranC₅H₆OSimple furan derivative without amino or alcohol groups
4-Aminobutanoic acidC₄H₉NO₂Contains a longer carbon chain with an amino group

The uniqueness of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol lies in the combination of the furan ring, amino group, and hydroxyl functionality, allowing for diverse reactivity and biological interactions not present in simpler analogs. This makes it particularly interesting for medicinal chemistry applications focused on developing novel therapeutic agents .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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